BenchChemオンラインストアへようこそ!

N-(2-Hydroxyethyl)guanidine hydrochloride

Biomarker Discovery Metabolomics Uremic Toxin Profiling

N-(2-Hydroxyethyl)guanidine hydrochloride, also designated 2-guanidinoethanol (GEt), is an endogenous guanidino compound first isolated and quantified in healthy human urine at 5.7 ± 1.8 μmol/g creatinine. It belongs to the broader class of neuroactive guanidino derivatives, several of which accumulate in uremia and exhibit convulsant properties.

Molecular Formula C3H10ClN3O
Molecular Weight 139.58 g/mol
CAS No. 63885-25-6
Cat. No. B1463606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxyethyl)guanidine hydrochloride
CAS63885-25-6
Synonyms2-guanidinoethanol
Molecular FormulaC3H10ClN3O
Molecular Weight139.58 g/mol
Structural Identifiers
SMILESC(CO)N=C(N)N.Cl
InChIInChI=1S/C3H9N3O.ClH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H
InChIKeyAGGLIVUFWZNXEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxyethyl)guanidine Hydrochloride (CAS 63885-25-6): An Endogenous Guanidino Compound for Neurochemical and Seizure Research


N-(2-Hydroxyethyl)guanidine hydrochloride, also designated 2-guanidinoethanol (GEt), is an endogenous guanidino compound first isolated and quantified in healthy human urine at 5.7 ± 1.8 μmol/g creatinine . It belongs to the broader class of neuroactive guanidino derivatives, several of which accumulate in uremia and exhibit convulsant properties. GEt is distinguished from its in-class counterparts by its structure as a configurational analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter of the mammalian central nervous system . This structural feature directly underpins its ability to elicit GABA-reversible seizures and to selectively perturb central dopaminergic neurotransmission, establishing GEt as a mechanistically defined chemical probe rather than a generic guanidine reagent.

Why Guanidine HCl, Methylguanidine, or Guanidinosuccinic Acid Cannot Substitute for N-(2-Hydroxyethyl)guanidine HCl in Mechanistic Studies


The guanidino compound family encompasses structurally diverse molecules exhibiting profoundly different neurochemical profiles, pharmacokinetics, and metabolic origins. Whereas guanidine, methylguanidine (MG), and guanidinosuccinic acid (GSA) are primarily recognized as uremic toxins with broad neuroexcitatory actions , N-(2-hydroxyethyl)guanidine (GEt) occupies a distinct niche as a GABA configurational analogue with a unique biosynthetic route via transamidination of ethanolamine . Its selective dopaminergic signature—elevating DOPAC without altering 5-HIAA—is not reproduced by MG or GSA at comparable experimental conditions . These structural, biosynthetic, and neurochemical differentiations mean that substituting GEt with unsubstituted guanidine or alternative alkyl-guanidines will yield divergent outcomes in seizure models, dopamine metabolism assays, and enzyme kinetic studies, directly voiding the validity of mechanistic conclusions.

Quantitative Differentiation Evidence for N-(2-Hydroxyethyl)guanidine HCl vs. Closest Guanidino Comparators


Endogenous Urinary Concentration Compared to Methylguanidine and Guanidinosuccinic Acid

GEt is present in healthy human urine at a mean concentration of 5.7 ± 1.8 μmol/g creatinine . Under the same biospecimen conditions and comparable analytical methodologies, the structurally related endogenous guanidino compound methylguanidine is excreted at 1.25 ± 0.72 μmol/mmol creatinine (approximately 11.1 μmol/g creatinine), and guanidinosuccinic acid at 4.0 ± 2.0 μmol/mmol creatinine (approximately 35.4 μmol/g creatinine) . GEt thus occupies an intermediate and distinctly regulated concentration range that does not scale with the severity of renal impairment in the same manner as MG or GSA, reflecting its independent biosynthetic origin via ethanolamine transamidination rather than via creatine/creatinine degradation or urea cycle overflow.

Biomarker Discovery Metabolomics Uremic Toxin Profiling

Convulsant Seizure Induction and GABA-Reversible Epileptiform Activity in Rodent Models

Intracerebroventricular injection of 25 μL of 300 mM GEt solution (7.5 μmol) into male Sprague-Dawley rats reliably elicits myoclonic twitching within minutes, progressing to running fits and tonic-clonic convulsions, accompanied by electroencephalographic polyspikes and 3-cps spike-and-wave complexes culminating in ictal seizures within 30–60 minutes . Crucially, the spike discharges are abolished within 10 minutes of topical muscimol (GABA_A agonist) application to the pia mater, and pre-treatment with phenobarbital, diazepam, or phenytoin prevents seizure onset . In contrast, the convulsant action of the uremic guanidino comparators guanidine, methylguanidine, and GSA in mice does not exhibit comparable sensitivity to GABAergic modulation; rather, their epileptogenic potency correlates with non-specific GABA antagonism at supraphysiological concentrations and is associated with a broader toxicological profile . GEt thus serves as a GABA-reversible, pharmacologically tractable seizure inducer with a defined mechanism distinct from the less specific uremic guanidino convulsants.

Epileptogenesis GABAergic Pharmacology Seizure Modelling

Selective Dopaminergic Elevation: DOPAC Increase Without 5-HIAA Alteration

Three hours after intracerebroventricular administration of 6 μmol GEt in rats, differential pulse voltammetry reveals a 350% increase in the extracellular DOPAC peak height in the hippocampus and a 150% increase in the striatum, while the 5-HIAA (serotonergic metabolite) peak remains unchanged . Serial in vivo microdialysis confirms that striatal DOPAC levels begin rising 80 minutes post-injection, with no concomitant change in HVA or 5-HIAA . This selective dopaminergic activation is mechanistically distinctive: GEt increases dopamine release without inhibiting MAO or COMT at 5 mM in vitro , whereas methylguanidine and creatinine act as competitive MAO-B inhibitors (Ki = 29.4 mM and 14.5 mM, respectively) , and GSA inhibits COMT at low substrate concentration . The DOPAC-selective elevation thus cannot be reproduced by substituting MG, creatinine, or GSA, which exert their effects through a fundamentally different enzyme-inhibitory mechanism.

Dopamine Metabolism Neurochemistry In Vivo Microdialysis

Biosynthetic Pathway via Ethanolamine Transamidination Distinct from Other Guanidino Compounds

GEt is synthesized by the enzyme L-arginine:glycine amidinotransferase (transamidinase) through a sequential mechanism using L-arginine (Km = 14 mM) and ethanolamine (Km = 163 mM) as substrates . This is the only guanidino compound whose biosynthesis specifically requires ethanolamine as the amidine acceptor. In contrast, guanidinoacetic acid (GAA) is synthesized from arginine and glycine, and creatine is formed by methylation of GAA via S-adenosylmethionine . Methylguanidine is not synthesized by transamidination but arises primarily from oxidative degradation of creatinine . Guanidinosuccinic acid is formed through the urea cycle and argininosuccinate pathway . The ethanolamine-dependent route thus places GEt in a unique metabolic branch, enabling targeted metabolic tracing studies using labeled ethanolamine that would not label other guanidino compounds.

Guanidino Compound Biosynthesis Transamidination Kinetics Arginine-Ethanolamine Metabolism

High-Value Application Scenarios for N-(2-Hydroxyethyl)guanidine HCl Based on Differentiated Evidence


GABAergic Seizure Modeling and Anticonvulsant Screening

GEt is used as a chemically defined, GABA-reversible convulsant agent for establishing acute seizure models in rodents. Unlike pentylenetetrazol or kainic acid, GEt seizure onset is rapid (minutes), exhibits a stereotyped progression from myoclonic twitching through tonic-clonic convulsions with quantifiable EEG correlates, and is specifically suppressed by GABA_A agonists (muscimol), benzodiazepines (diazepam), and barbiturates (phenobarbital) . This pharmacological profile makes GEt particularly suitable for screening novel anticonvulsant compounds targeting the GABAergic system, where the mechanistic specificity of the convulsant stimulus is critical for interpreting drug efficacy. The direct demonstration that muscimol abolishes GEt-induced spike discharges within 10 minutes provides a built-in positive control for assay validation.

In Vivo Dopaminergic Microdialysis Calibration and Method Development

GEt at a standardized 6 μmol i.c.v. dose produces a robust, delayed (80 min onset) and sustained elevation of extracellular DOPAC that reaches 350% of baseline in hippocampus and 150% in striatum, without altering 5-HIAA or HVA levels . This singular neurochemical signature—selective DOPAC increase in the absence of serotonergic involvement or direct MAO/COMT inhibition—makes GEt an ideal reference compound for calibrating and validating in vivo microdialysis sampling protocols, differential pulse voltammetry electrode sensitivity, and HPLC-ECD neurotransmitter detection systems. The temporal separation between injection and DOPAC rise offers a convenient experimental window for establishing baseline readings prior to the pharmacological response.

Metabolic Tracing of Ethanolamine Utilization and Transamidination Activity

The ethanolamine-dependent biosynthesis of GEt (Km for ethanolamine = 163 mM; Km for arginine = 14 mM) provides a unique metabolic entry point for studying transamidination reactions in kidney and pancreas tissue preparations. Researchers can employ isotopically labeled ethanolamine (e.g., [1,2-¹³C₂]-ethanolamine) to track GEt formation by LC-MS/MS without isotopic interference from the creatine–creatinine or urea cycle pathways, as no other guanidino compound shares this ethanolamine substrate requirement . This specificity is particularly valuable in studies of renal arginine metabolism, where the relative contributions of transamidination versus arginase-dependent pathways need to be deconvoluted.

Endogenous Guanidino Compound Biomarker Discovery in Neurological Disorders

GEt's identification as a normal urinary constituent at 5.7 ± 1.8 μmol/g creatinine , combined with its CNS convulsant activity and dopaminergic effects, positions it as a candidate endogenous biomarker for neurological conditions involving GABAergic dysfunction or dopamine dysregulation. Its concentration is distinct from the uremia-associated guanidino compounds methylguanidine and GSA , suggesting independent metabolic regulation. Clinical metabolomics studies comparing CSF or urine GEt levels across patient cohorts with epilepsy, Parkinson's disease, or renal encephalopathy can leverage the validated HPLC and GC/MS analytical methods originally developed for its identification .

Quote Request

Request a Quote for N-(2-Hydroxyethyl)guanidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.